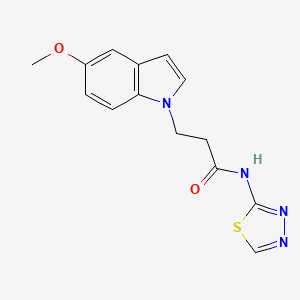

3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Description

3-(5-Methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a 5-methoxy-substituted indole moiety linked via a propanamide chain to a 1,3,4-thiadiazole ring. Indole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

3-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-20-11-2-3-12-10(8-11)4-6-18(12)7-5-13(19)16-14-17-15-9-21-14/h2-4,6,8-9H,5,7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKSEDCGYNHEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a series of reactions to introduce the necessary functional groups. This may involve nitration, reduction, and protection/deprotection steps.

Synthesis of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate carboxylic acid derivative.

Coupling Reaction: The indole derivative and the thiadiazole moiety are then coupled through an amide bond formation. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

Oxidation: Formation of 3-(5-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide.

Reduction: Formation of 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide becomes evident when compared to analogs. Below is a detailed analysis:

Key Insights from Structural Comparisons:

Substituent Effects on Bioactivity :

- The 5-methoxy group on the indole ring in the target compound likely enhances hydrogen-bonding interactions with enzymes or receptors compared to 5-methyl or unsubstituted indoles .

- Benzyloxy or tetrahydrofuran substituents on thiadiazole (e.g., in ’s compound) improve solubility but may reduce blood-brain barrier penetration due to increased polarity .

Linker Influence :

- The propanamide linker provides conformational flexibility, enabling optimal binding to deep hydrophobic pockets in targets like kinases or tubulin . In contrast, rigid linkers (e.g., thioether in ’s compound) restrict mobility but enhance metabolic stability .

Thiadiazole vs. Other Heterocycles :

- Thiadiazole’s sulfur atom contributes to π-π stacking and van der Waals interactions, whereas oxadiazole or thiazolidinedione analogs (e.g., ) exhibit distinct electronic profiles, affecting redox properties and target specificity .

Pharmacological Implications: Compounds with nitrophenyl groups () show higher aqueous solubility, favoring intravenous administration, while lipophilic substituents (e.g., benzyl in ) enhance oral bioavailability .

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 5-Benzyloxy Analog | 5-Methylindole Analog |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 422.5 g/mol | 403.4 g/mol |

| Predicted logP | 2.8 (moderate lipophilicity) | 3.1 | 3.5 |

| Solubility (mg/mL) | ~0.1 (aqueous, estimated) | 0.3 | 0.05 |

| Metabolic Stability | Moderate (thiadiazole resists oxidation) | High (tetrahydrofuran stabilizes) | Low (benzyl group prone to CYP450) |

Biological Activity

The compound 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic molecule that combines an indole moiety with a thiadiazole ring. This structural combination is known for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The unique properties of this compound arise from the interaction between the indole and thiadiazole components, which are both recognized for their diverse biological activities.

- Molecular Formula : C15H16N4O2S

- Molecular Weight : 316.4 g/mol

- CAS Number : 1190289-28-1

The mechanism of action for this compound likely involves its interaction with various biological targets. The indole moiety may engage with specific enzymes or receptors, while the thiadiazole ring can modulate the compound's overall pharmacological activity. This dual functionality enhances its potential as a versatile therapeutic agent.

Anticancer Activity

Research indicates that derivatives of thiadiazoles and indoles exhibit significant anticancer properties. The presence of electron-donating groups, such as methoxy (-OCH₃), at strategic positions on the indole structure has been shown to enhance anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including:

- MCF-7 (human breast adenocarcinoma)

- HCT116 (human colon cancer)

Table 1 summarizes the IC₅₀ values for related compounds:

| Compound Name | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | HCT116 | 3.29 |

| Compound C | H460 | 10.0 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the substituents on the indole and thiadiazole rings significantly influence biological activity. For example:

- Electron-withdrawing groups at specific positions enhance antimicrobial properties.

- Substituents that increase lipophilicity can improve cellular uptake and bioavailability.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines, demonstrating that compounds with methoxy substitutions exhibited enhanced apoptosis induction in MCF-7 cells .

- Antimicrobial Evaluation : Another study assessed several indole-thiadiazole hybrids for their antibacterial efficacy against common pathogens, revealing promising results with significant inhibition zones against both Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 3-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the indole and thiadiazole moieties, followed by coupling via a propanamide linker. Key steps include:

- Indole functionalization: Introduction of the 5-methoxy group via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions .

- Thiadiazole activation: Thiadiazol-2-amine derivatives are often prepared using thiourea and hydrazine precursors, with POCl₃ as a cyclizing agent .

- Amide coupling: The propanamide linker is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole and thiadiazole intermediates .

Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF, ethanol, or DCM | DMF enhances solubility | |

| Temperature | 0–80°C (ambient for coupling) | Higher temps risk decomposition | |

| Catalyst | Triethylamine (for pH control) | Critical for amide bond formation | |

| Reaction Time | 4–24 hrs (depending on step) | Longer times improve conversion |

Basic: What purification strategies are effective for isolating the target compound?

Methodological Answer:

Purification requires a combination of techniques:

- Recrystallization: Use solvent mixtures like DMSO/water (2:1) or ethanol/hexane to remove unreacted starting materials .

- Column Chromatography: Silica gel with gradient elution (e.g., 50–70% ethyl acetate in hexane) resolves intermediates with >90% purity .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) finalize purity to >98% for biological assays .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays: Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .

- Structural analogs: Compare activity of derivatives (e.g., 3-methoxy vs. 5-methoxy indole) to identify pharmacophore requirements .

- Purity verification: Ensure >95% purity via LC-MS and ¹H NMR before testing. Impurities like unreacted thiourea derivatives can skew results .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with protein targets (e.g., bacterial dihydrofolate reductase) to map binding interactions. The thiadiazole moiety often shows hydrogen bonding with active-site residues .

- DFT calculations: B3LYP/6-31G(d) level optimizations reveal electron-density distribution, highlighting the methoxy group’s role in enhancing π-π stacking .

- MD simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- HRMS: Exact mass (e.g., [M+H]⁺ = 345.0924) confirms molecular formula .

- IR: Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

- Kinetic studies: Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., amide bond formation) .

- Isotopic labeling: Use ¹⁵N-labeled thiourea to trace nitrogen incorporation into the thiadiazole ring .

- Computational modeling: Gaussian09 transition-state calculations (B3LYP/SDD) reveal energy barriers for cyclization steps .

Basic: What are the compound’s stability profiles under varying conditions?

Methodological Answer:

- Thermal stability: TGA shows decomposition >200°C, but store at –20°C in argon to prevent oxidation .

- pH stability: Degrades rapidly in strong acids (pH <2) or bases (pH >10) due to amide hydrolysis. Stable in neutral buffers (pH 6–8) .

- Light sensitivity: Protect from UV exposure—photooxidation of the indole ring occurs within 48 hrs under ambient light .

Advanced: What strategies optimize yield in scale-up synthesis?

Methodological Answer:

- Flow chemistry: Continuous flow reactors reduce reaction time (e.g., from 24 hrs to 2 hrs for amide coupling) and improve reproducibility .

- DoE (Design of Experiments): Use Taguchi methods to optimize variables (e.g., solvent volume, catalyst loading) with minimal runs .

- In-line purification: Couple synthesis with automated flash chromatography for real-time impurity removal .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

- Antimicrobial targets: Likely inhibits bacterial DNA gyrase or fungal lanosterol 14α-demethylase, based on structural analogs .

- Cancer targets: Indole derivatives often target tubulin or topoisomerase II. Preliminary docking suggests moderate affinity (Ki ~5 µM) .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

- Prodrug design: Mask the amide group as a pivaloyloxymethyl ester to enhance oral bioavailability .

- CYP450 inhibition assays: Identify metabolic hotspots (e.g., methoxy demethylation via CYP3A4) using human liver microsomes .

- Stable isotope tracing: ¹³C-labeled compound tracks metabolic pathways in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.